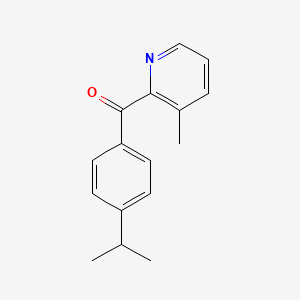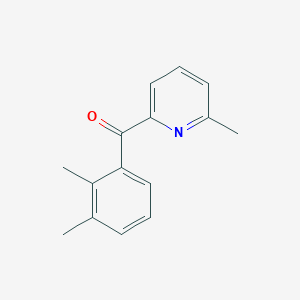
2-(4-Heptyloxybenzoyl)-5-methylpyridine
Vue d'ensemble
Description
2-(4-Heptyloxybenzoyl)-5-methylpyridine is a chemical compound that has been the subject of scientific research in recent years. This compound is also known as HMBP and is structurally related to the well-known compound, curcumin. HMBP has been found to have several potential applications in the field of medicine, including as an anti-inflammatory agent, antioxidant, and potential treatment for cancer. In
Applications De Recherche Scientifique
Synthesis and Structural Studies : A study by Hayvalı et al. (2003) focuses on synthesizing new crown ethers, including compounds similar to 2-(4-Heptyloxybenzoyl)-5-methylpyridine, and analyzing their structural properties. This research is significant in understanding the synthesis and molecular structure of such compounds (Hayvalı, M. Hayvalı, Kılıç, Hökelek, & Weber, 2003).
Material Science Applications : Bagdi et al. (2015) provide an overview of the synthesis of imidazopyridine scaffolds, which are essential in material science due to their structural characteristics. This research is pertinent to understanding the broader applications of pyridine derivatives in material science (Bagdi, Santra, Monir, & Hajra, 2015).
Chemical Interactions and Reactions : Egorova and Prins (2004) investigated the mutual influence of hydrodesulfurization and hydrodenitrogenation reactions involving compounds like 2-methylpyridine. This study provides insights into the chemical reactions and interactions involving pyridine derivatives (Egorova & Prins, 2004).
Hydrogen Bonded Supramolecular Structures : Khalib et al. (2014) explored the crystal structures of proton-transfer complexes assembled from 2-amino-4-methylpyridine with various organic acids. This research is relevant for understanding the molecular interactions and crystal packing involving pyridine derivatives (Khalib, Thanigaimani, Arshad, & Razak, 2014).
Molecular Docking and Biological Interactions : A study by Yılmaz et al. (2020) on a novel phthalide derivative related to pyridine derivatives includes molecular docking and DNA binding studies. This research is essential for understanding the biological interactions of similar compounds (Yılmaz, Odabaşoğlu, Şenel, Adımcılar, Erdogan, Özdemir, Gölcü, & Odabaşoǧlu, 2020).
Propriétés
IUPAC Name |
(4-heptoxyphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-4-5-6-7-14-23-18-11-9-17(10-12-18)20(22)19-13-8-16(2)15-21-19/h8-13,15H,3-7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNWIZZSVINXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219428 | |
| Record name | [4-(Heptyloxy)phenyl](5-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Heptyloxybenzoyl)-5-methylpyridine | |
CAS RN |
1187166-61-5 | |
| Record name | [4-(Heptyloxy)phenyl](5-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Heptyloxy)phenyl](5-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















